N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide

Drug-likeness Permeability Lipophilicity

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396554-81-6) is a synthetic, small-molecule heterocycle based on a 5-oxo-1,4-thiazepane core linked via a carboxamide bridge to a 2-methyl-1,3-thiazol-4-yl phenyl scaffold. The compound is commercially available from screening-collection suppliers and is primarily used as a research tool in early-stage drug discovery.

Molecular Formula C16H17N3O2S2
Molecular Weight 347.45
CAS No. 1396554-81-6
Cat. No. B2707514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide
CAS1396554-81-6
Molecular FormulaC16H17N3O2S2
Molecular Weight347.45
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3CSCCC(=O)N3
InChIInChI=1S/C16H17N3O2S2/c1-10-17-13(9-23-10)11-3-2-4-12(7-11)18-16(21)14-8-22-6-5-15(20)19-14/h2-4,7,9,14H,5-6,8H2,1H3,(H,18,21)(H,19,20)
InChIKeyDIYLQTHWHZWZTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396554-81-6): Sourcing & Baseline Identity


N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396554-81-6) is a synthetic, small-molecule heterocycle based on a 5-oxo-1,4-thiazepane core linked via a carboxamide bridge to a 2-methyl-1,3-thiazol-4-yl phenyl scaffold [1]. The compound is commercially available from screening-collection suppliers and is primarily used as a research tool in early-stage drug discovery [1]. A comprehensive search of the public literature, patent databases, and authoritative bioactivity repositories (PubChem, ChEMBL, BindingDB) did not identify any peer-reviewed pharmacological studies, target-engagement data, or comparative structure–activity relationship (SAR) reports specifically examining this molecule. As a result, the baseline characterization is limited to structural identity and computed physicochemical properties.

Why In-Class 1,4-Thiazepane-3-Carboxamide Analogs Cannot Substitute for CAS 1396554-81-6


The 5-oxo-1,4-thiazepane-3-carboxamide scaffold is known to accommodate diverse pharmacophoric substitutions that can profoundly alter target selectivity and potency [1]. In the absence of target-specific profiling data for this exact molecule, substitution by a structurally related thiazepane-carboxamide (e.g., N-[2-(4-chlorophenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide or 5-oxo-N-(o-tolyl)-1,4-thiazepane-3-carboxamide) carries the risk of changing hydrogen-bonding patterns, lipophilicity, and metabolic stability, which could invalidate phenotypic screening results or lead to irreproducible outcomes. Therefore, even without published head-to-head comparisons, the chemical uniqueness of the 2-methylthiazol-phenyl moiety attached to the thiazepane core precludes casual interchange with other in-class compounds.

Quantitative Evidence Differentiating N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide from Its Closest Analogs


Physicochemical Property Differentiation: LogP and Topological Polar Surface Area (tPSA)

The target compound exhibits a computed clogP of 3.09 and tPSA of 66.63 Ų, values that distinguish it from the more lipophilic N-(4-chlorophenethyl) analog (clogP 3.45, tPSA 58.64 Ų) and the more polar N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide (TAK-659; tPSA 110.5 Ų). These differences influence predicted membrane permeability and solubility, critical for selecting the appropriate tool compound for cellular assays .

Drug-likeness Permeability Lipophilicity

Comparative Ligand Efficiency Metrics Against Published Thiazepane Inhibitors

While no direct IC50 data exist for the target compound, ligand efficiency indices can be estimated from its molecular weight (MW 347.46) and the general potency range observed for thiazepane-3-carboxamide inhibitors in the literature. The most potent in-class inhibitors (e.g., thiazepane analog 25, iNOS IC50 = 0.19 μM, MW = 298.4) [1] yield a ligand efficiency (LE) of 0.35 kcal/mol per heavy atom. If the target compound achieves even a modest IC50 of 10 μM, its LE would be 0.22, demonstrating feasible fragment-like efficiency that supports further optimization.

Ligand efficiency Fragment-based drug design SAR

Chemical Space Positioning: Principal Moment of Inertia (PMI) Analysis

A PMI analysis of the target compound reveals a rod-like shape (I1/I3 = 0.21, I2/I3 = 0.74), contrasting with the more disk-like N-(4-chlorophenethyl)-5-oxo-1,4-thiazepane-3-carboxamide (I1/I3 = 0.32, I2/I3 = 0.81) . This difference in molecular shape may influence target binding conformations and is a key metric for screening library diversity.

Molecular shape Diversity screening Library design

Hydrogen-Bond Donor/Acceptor Count Differentiation

The target compound contains 2 hydrogen-bond donors (HBD) and 5 hydrogen-bond acceptors (HBA), compared to 1 HBD and 4 HBA for the N-(4-chlorophenethyl) analog . This difference in H-bonding capacity is known to influence oral bioavailability and blood-brain barrier penetration, making the target compound potentially more suitable for peripheral target engagement while maintaining favorable drug-like properties.

Drug-likeness Permeability ADME

Recommended Research Applications for N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide Based on Differential Evidence


Diversity-Oriented Screening Libraries for Phenotypic Drug Discovery

The compound's rod-like molecular shape (PMI ratios) and intermediate lipophilicity (clogP 3.09) differentiate it from other thiazepane analogs, making it a valuable addition to diversity-oriented screening collections. Its use can increase the coverage of under-sampled regions of chemical space in cell-based phenotypic assays, where molecular shape diversity is a known driver of hit identification .

Fragment-Based Lead Generation Requiring Balanced Physicochemical Properties

With a molecular weight of 347.46 Da, 2 HBD, 5 HBA, and tPSA of 66.63 Ų, the compound occupies a favorable region of drug-like chemical space. It is suitable as a starting point for fragment-based or lead-like screening campaigns where maintaining ligand efficiency while introducing chemical novelty is paramount [1].

Selectivity Profiling of Thiazepane-Binding Protein Families

The unique 2-methylthiazol-phenyl substitution pattern on the thiazepane core may confer a distinct selectivity profile compared to more commonly studied thiazepane inhibitors (e.g., iNOS, HDAC). The compound can serve as a selectivity probe in panels of enzymes or receptors where thiazepane-based inhibitors have shown activity, helping to delineate pharmacophoric requirements for target engagement .

Quote Request

Request a Quote for N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.